molecular formula C7H5F3INO B1409595 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227580-38-2

2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1409595
CAS No.: 1227580-38-2
M. Wt: 303.02 g/mol
InChI Key: PONNEMYFJBMJPH-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound exhibits a complex molecular architecture that incorporates multiple functional groups strategically positioned around a pyridine ring system. The compound possesses the molecular formula C₇H₅F₃INO and maintains a molecular weight of 303.02 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the positions of substituents relative to the nitrogen atom in the pyridine ring, which serves as position 1 in the numbering system. The iodine atom occupies position 2, creating a significant electronic influence on the adjacent nitrogen atom through both inductive and mesomeric effects.

The methoxy group at position 4 introduces an electron-donating character that contrasts with the electron-withdrawing nature of both the iodine and trifluoromethyl substituents. This electronic asymmetry creates a unique dipolar character within the molecule that influences its chemical reactivity and physical properties. The trifluoromethyl group at position 6 represents one of the most electronegative substituents in organic chemistry, significantly altering the electron density distribution throughout the aromatic system. The presence of three fluorine atoms in this group creates a powerful electron-withdrawing effect that extends through the π-electron system of the pyridine ring.

The canonical Simplified Molecular Input Line Entry System representation of this compound is COC1=CC(=NC(=C1)I)C(F)(F)F, which clearly illustrates the connectivity pattern and functional group arrangements. The International Chemical Identifier key PONNEMYFJBMJPH-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating its identification in chemical databases and literature searches. The three-dimensional molecular geometry exhibits significant steric interactions between the bulky iodine atom and the trifluoromethyl group, which are positioned meta to each other on the pyridine ring.

Property Value
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Chemical Abstracts Service Registry Number 1227580-38-2
International Chemical Identifier InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3
Canonical Simplified Molecular Input Line Entry System COC1=CC(=NC(=C1)I)C(F)(F)F

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical progression of trifluoromethylpyridine chemistry, which began with pioneering work in the mid-twentieth century. The first synthesis of trifluoromethylpyridine compounds was achieved in 1947 through procedures involving chlorination and fluorination of picoline derivatives, establishing the foundation for this important class of heterocyclic compounds. This early work demonstrated that trifluoromethyl groups could be successfully introduced into pyridine rings, opening new avenues for the design of molecules with enhanced chemical and biological properties.

The historical development of halogenated pyridine derivatives gained significant momentum during the 1960s and 1970s as researchers recognized the unique properties that fluorine substitution could impart to aromatic systems. The introduction of fluorine or fluorine-containing groups into organic molecules became recognized as a powerful tool for modifying molecular properties, including conformation, acid dissociation constants, metabolic stability, and biomolecular affinity patterns. These insights drove extensive research into methods for introducing trifluoromethyl groups into aromatic rings, with pyridine derivatives receiving particular attention due to their prevalence in biologically active compounds.

The evolution of synthetic methodologies for trifluoromethylpyridine derivatives has encompassed three primary approaches: chlorine/fluorine exchange reactions using trichloromethylpyridine intermediates, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. The development of direct trifluoromethylation methods represented a significant advancement in the field, with researchers achieving breakthrough results using sodium trifluoromethanesulfinate as a bench-stable reagent for introducing trifluoromethyl groups into heterocyclic systems. This methodology proved particularly effective for electron-deficient heterocycles such as pyridines, expanding the accessible chemical space for trifluoromethylpyridine derivatives.

Industrial applications have driven much of the recent development in trifluoromethylpyridine chemistry, with agricultural chemicals representing the largest market for these compounds. More than twenty trifluoromethylpyridine-containing agrochemicals have achieved International Organization for Standardization common names, demonstrating the commercial significance of this chemical class. The pharmaceutical industry has also contributed to the advancement of this field, with several trifluoromethylpyridine derivatives receiving market approval for human and veterinary applications.

Positional Isomerism in Trifluoromethylpyridine Derivatives

Positional isomerism in trifluoromethylpyridine derivatives represents a critical factor in determining the physical, chemical, and biological properties of these compounds. The arrangement of substituents around the pyridine ring creates distinct electronic environments that significantly influence molecular behavior and reactivity patterns. Research has demonstrated that even minor changes in substitution patterns can lead to dramatic differences in chemical properties, biological activity, and synthetic utility.

The systematic study of positional isomers has revealed that the relative positions of electron-withdrawing and electron-donating groups create unique electronic distributions that affect both ground-state properties and transition-state energies during chemical reactions. In the case of this compound, the specific arrangement places the iodine atom ortho to the nitrogen, the methoxy group para to the nitrogen, and the trifluoromethyl group meta to the nitrogen. This pattern creates a distinctive electronic environment that differs significantly from other possible isomeric arrangements.

Comparative analysis of related positional isomers demonstrates the profound impact of substitution patterns on molecular properties. For instance, 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine, which differs only in the position of the trifluoromethyl group, exhibits the same molecular weight of 303.02 grams per mole but displays different chemical reactivity patterns due to altered electronic interactions. The 5-position trifluoromethyl derivative shows different susceptibility to nucleophilic aromatic substitution reactions compared to the 6-position isomer, highlighting the importance of precise substitution mapping.

The existence of multiple isomeric forms has enabled researchers to conduct structure-activity relationship studies that illuminate the effects of substituent positioning on molecular properties. Studies comparing 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine, 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine, and 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine have revealed distinct reactivity profiles for each isomer, despite their identical molecular formulas and weights. These differences arise from variations in electronic density distribution, steric interactions, and orbital overlap patterns that influence both kinetic and thermodynamic aspects of chemical transformations.

Compound Chemical Abstracts Service Number Trifluoromethyl Position Molecular Weight
2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine 1227603-04-4 Position 3 303.02 g/mol
2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine 1227576-85-3 Position 5 303.02 g/mol
This compound 1227580-38-2 Position 6 303.02 g/mol
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine 1227515-47-0 Position 4 303.02 g/mol

The influence of positional isomerism extends beyond simple reactivity differences to encompass more subtle effects on molecular conformation and intermolecular interactions. Computational studies have revealed that different substitution patterns lead to varying degrees of molecular polarization and different preferred conformational arrangements in both solution and solid states. These conformational preferences can significantly impact crystallization behavior, solubility characteristics, and binding affinity to biological targets or catalytic sites.

Furthermore, the study of positional isomerism in trifluoromethylpyridine derivatives has contributed to a deeper understanding of fluorine's unique role in organic chemistry. The trifluoromethyl group's position relative to other substituents affects the extent of its electronic influence and its ability to participate in specific intermolecular interactions such as hydrogen bonding or π-π stacking arrangements. This knowledge has proven invaluable for the rational design of new compounds with desired properties and has informed synthetic strategies for accessing specific isomeric forms.

Properties

IUPAC Name

2-iodo-4-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONNEMYFJBMJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Precursor Pyridine Derivatives

Method Overview:
This approach involves the selective iodination of a suitably substituted pyridine ring, such as 4-methoxy-6-(trifluoromethyl)pyridine, under controlled conditions to introduce the iodine atom at the 2-position.

Procedure Details:

  • Starting Material:
    4-Methoxy-6-(trifluoromethyl)pyridine (commercially available or synthesized via prior methods).

  • Reagents:
    Iodinating agents such as iodine (I₂) in the presence of an oxidant like nitric acid (HNO₃) or N-iodosuccinimide (NIS).

  • Reaction Conditions:

    • Solvent: Acetic acid or dichloromethane (DCM).
    • Temperature: 0°C to room temperature to ensure selectivity.
    • Catalyst: Catalytic amounts of acid or Lewis acids like iron(III) chloride (FeCl₃) may be used.
  • Reaction Mechanism:
    Electrophilic aromatic substitution where iodine, activated by the oxidant, substitutes at the 2-position of the pyridine ring, especially favoring positions activated by the methoxy and trifluoromethyl groups.

Data Table:

Step Reagents Solvent Temperature Yield Notes
Iodination I₂, NIS, oxidant Acetic acid 0°C to RT ~70-85% Regioselective for 2-position due to directing effects

Halogen Exchange and Functional Group Transformations

Method Overview:
In cases where a precursor with a different halogen (e.g., bromide or chloride) is available, a halogen exchange (Finkelstein reaction) can be employed to replace the halogen with iodine.

Procedure Details:

  • Starting Material:
    4-Methoxy-6-(trifluoromethyl)pyridine with a halogen at the 2-position, such as 2-bromo or 2-chloro derivatives.

  • Reagents:
    Potassium iodide (KI) in acetone or DMF.

  • Reaction Conditions:

    • Temperature: Reflux (~60-80°C).
    • Duration: Several hours to overnight.
  • Mechanism:
    Nucleophilic substitution where iodide ion displaces the halogen at the 2-position, yielding the desired iodide.

Data Table:

Step Reagents Solvent Temperature Yield Notes
Halogen exchange KI Acetone or DMF Reflux 80-90% High efficiency for aryl halides

Multi-step Synthesis via Cross-Coupling

Method Overview:
A more sophisticated route involves constructing the pyridine core followed by selective halogenation and subsequent iodination.

Procedure Details:

  • Step 1: Synthesize 4-methoxy-6-(trifluoromethyl)pyridine via condensation or substitution reactions starting from simpler pyridine derivatives.

  • Step 2: Selectively iodinate the pyridine at the 2-position using electrophilic iodine sources under controlled conditions.

  • Step 3: Purify the product through column chromatography or recrystallization.

Research Findings:
Patents and literature indicate that such multi-step routes are viable, especially when direct iodination proves challenging due to regioselectivity issues.

Data Table:

Step Reagents Conditions Yield Notes
Synthesis of pyridine core Various Condensation reactions Variable Requires regioselective control
Iodination I₂, oxidant Controlled temperature 70-85% Regioselective at 2-position

Notes and Considerations

  • Regioselectivity:
    The methoxy and trifluoromethyl groups influence the position of iodination, favoring the 2-position due to electronic effects.

  • Reaction Optimization:
    Use of microwave-assisted synthesis or catalysts like copper or palladium can improve yields and selectivity.

  • Purification:
    Final products are typically purified via recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexanes.

  • Safety and Handling:
    Iodination reagents and halogenated solvents require appropriate safety measures, including fume hoods and protective equipment.

Summary Table of Preparation Methods

Method Key Reagents Main Features Typical Yield Advantages
Direct iodination I₂, oxidants Selective at 2-position 70-85% Straightforward, minimal steps
Halogen exchange KI Uses halogenated precursors 80-90% High efficiency if precursor available
Multi-step synthesis Various Construct pyridine core, then iodinate Variable Greater control over substitution pattern

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine and methoxy groups can also influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine and related pyridine derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Properties/Applications
This compound 1227581-10-3 C₇H₅F₃INO 2-I, 4-OCH₃, 6-CF₃ 303.02 High reactivity in cross-coupling; agrochemical intermediates
2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine 1227576-85-3 C₇H₅F₃INO 2-I, 4-OCH₃, 5-CF₃ 303.02 Isomeric differences alter electronic effects; used in medicinal chemistry
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine 749875-09-0 C₆H₂BrF₃IN 2-Br, 4-I, 6-CF₃ 347.90 Bromine substitution reduces coupling reactivity vs. iodine; precursor for functionalization
4-Iodo-2-(trifluoromethyl)pyridine 590371-73-6 C₆H₃F₃IN 4-I, 2-CF₃ 272.99 Simplified structure with fewer substituents; used in ligand synthesis
4-Iodo-2-methoxy-6-methylpyridine 1227602-59-6 C₇H₈INO 4-I, 2-OCH₃, 6-CH₃ 249.05 Methyl group reduces steric hindrance; intermediate for heterocyclic chemistry
4-Iodo-6-methoxypyrimidine N/A C₅H₅IN₂O 4-I, 6-OCH₃ (pyrimidine ring) 236.01 Pyrimidine core alters electronic properties; used in nucleoside analogs

Key Comparative Insights

Substituent Position Effects :

  • The position of the trifluoromethyl group (e.g., 5 vs. 6 in pyridine isomers) significantly impacts electronic distribution. For example, 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine exhibits weaker electron-withdrawing effects at the reactive 2-iodo position compared to the 6-CF₃ isomer, altering its cross-coupling efficiency .
  • In 4-Iodo-2-(trifluoromethyl)pyridine , the absence of a methoxy group simplifies steric interactions, making it more suitable for metal-catalyzed reactions .

Halogen vs. Trifluoromethyl Reactivity :

  • Bromine in 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is less reactive than iodine in coupling reactions but allows sequential functionalization (e.g., bromine-to-iodine exchange) .
  • The trifluoromethyl group enhances metabolic stability in bioactive compounds, as seen in agrochemicals like tyclopyrazoflor ().

Ring System Variations :

  • Pyrimidine derivatives like 4-Iodo-6-methoxypyrimidine exhibit distinct reactivity due to the presence of two nitrogen atoms, enabling applications in antiviral or anticancer drug design .

Biological Activity

2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Iodine Atom : Enhances lipophilicity and can influence reactivity.
  • Methoxy Group : Contributes to the compound's electronic properties.
  • Trifluoromethyl Group : Increases lipophilicity, metabolic stability, and can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's hydrophobic interactions, potentially increasing its binding affinity to proteins. The iodine and methoxy groups may also play critical roles in determining the specificity and efficacy of these interactions.

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis in vitro, indicating potential applications in treating bacterial infections .

Compound MIC (mg/L) Target Pathogen
This compoundTBDM. tuberculosis
Rifampin0.03M. tuberculosis
Isoniazid0.016M. tuberculosis

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications. The exact mechanisms remain under investigation, but the lipophilic nature of the trifluoromethyl group is thought to facilitate interactions with hydrophobic pockets in enzymes.

Case Studies

  • In Vitro Studies : A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various strains of bacteria. Results indicated that while some derivatives were effective, others showed limited activity compared to established antibiotics like rifampin and isoniazid .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications affect biological activity. For example, variations in substituents on the pyridine ring can significantly alter antimicrobial potency and enzyme inhibition profiles .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further research in drug development:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Pharmacokinetics : Studies are ongoing to assess how modifications to this compound can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Questions

What are common synthetic routes for preparing 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyridine ring. A plausible route includes:

Trifluoromethyl Introduction : Use of trifluoromethylation agents (e.g., CF₃Cu) at the 6-position via cross-coupling reactions under palladium catalysis .

Methoxy Group Installation : Nucleophilic substitution (e.g., NaOCH₃) at the 4-position, requiring careful control of reaction temperature (60–80°C) to avoid demethylation .

Iodination : Direct electrophilic iodination at the 2-position using ICl or N-iodosuccinimide (NIS) in acetic acid, with regioselectivity guided by directing effects of existing substituents .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity; ¹H NMR verifies methoxy and iodinated positions .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₅F₃INO) .
    • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
      Data Cross-Validation : Compare spectral data with literature values for analogous pyridine derivatives .

Advanced Research Questions

How can researchers address low yields in the iodination step during synthesis?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-iodination or ring degradation). Strategies include:

  • Optimizing Reaction Conditions :
    • Use milder iodinating agents (e.g., NIS) in dichloromethane at 0°C to enhance selectivity .
    • Introduce steric hindrance via temporary protecting groups (e.g., trimethylsilyl) to direct iodination .
  • Catalytic Enhancements : Employ Lewis acids (e.g., BF₃·Et₂O) to activate the pyridine ring for selective electrophilic substitution .
    Contradiction Analysis : Conflicting reports on iodination efficiency may arise from solvent polarity differences (polar aprotic vs. halogenated solvents) .

What are the challenges in characterizing the compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Stability Assays : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs).
    • Analysis : Use HPLC-MS to detect degradation products (e.g., demethylation or iodine loss) .
  • Key Findings :
    • Acidic Conditions (pH < 3) : Rapid cleavage of the methoxy group, forming 4-hydroxy derivatives .
    • Basic Conditions (pH > 10) : Hydrolysis of the trifluoromethyl group is minimal but detectable via ¹⁹F NMR .
      Contradictions : Discrepancies in literature may reflect differences in ionic strength or buffer composition .

How can researchers resolve ambiguities in the compound’s bioactivity data across studies?

Methodological Answer:

  • Data Triangulation :
    • Biological Assays : Standardize assays (e.g., enzyme inhibition using p38α MAP kinase) with positive controls (e.g., pamapimod ).
    • Structural Confounds : Verify if impurities (e.g., deiodinated byproducts) contribute to false activity signals via dose-response curves .
  • Computational Modeling : Perform docking studies to correlate substituent effects (iodine’s electronegativity) with binding affinity discrepancies .

Safety and Handling Methodologies

What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to acute toxicity (Oral Tox. Category 3) .
    • Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent iodine sublimation .
  • Spill Management : Neutralize spills with activated charcoal and dispose as halogenated waste (EPA Hazard Code D003) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine

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